molecular formula C12H15NO3 B13596606 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid

Cat. No.: B13596606
M. Wt: 221.25 g/mol
InChI Key: HSMUIMVKYBKIFW-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid is an organic compound that features a pyrrolidine ring attached to a phenoxyacetic acid moiety

Preparation Methods

The synthesis of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid typically involves the reaction of 4-(Pyrrolidin-1-yl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenoxyacetic acid moiety can participate in ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds to 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid include:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenoxy)acetic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)

InChI Key

HSMUIMVKYBKIFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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